molecular formula C10H13BrFN B13052195 (S)-1-(3-Bromo-5-fluorophenyl)butan-1-amine

(S)-1-(3-Bromo-5-fluorophenyl)butan-1-amine

Katalognummer: B13052195
Molekulargewicht: 246.12 g/mol
InChI-Schlüssel: KUMNULKDYGOLHW-JTQLQIEISA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(S)-1-(3-Bromo-5-fluorophenyl)butan-1-amine is a chiral amine compound characterized by the presence of bromine and fluorine atoms on a phenyl ring. This compound is of interest in various fields of chemistry and pharmacology due to its potential biological activity and utility in synthetic chemistry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(3-Bromo-5-fluorophenyl)butan-1-amine typically involves the following steps:

    Bromination and Fluorination: The starting material, a phenyl ring, undergoes bromination and fluorination to introduce the bromine and fluorine atoms at the 3 and 5 positions, respectively.

    Chiral Amine Introduction: The chiral amine group is introduced through a series of reactions, often involving the use of chiral catalysts or chiral starting materials to ensure the desired stereochemistry.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale reactions with optimized conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.

Analyse Chemischer Reaktionen

Types of Reactions

(S)-1-(3-Bromo-5-fluorophenyl)butan-1-amine can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction: The amine group can be oxidized to form corresponding imines or reduced to form secondary or tertiary amines.

Common Reagents and Conditions

    Substitution: Reagents such as sodium iodide in acetone for halogen exchange, or nucleophiles like amines or thiols.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted phenylbutanamines, while oxidation and reduction reactions will yield imines or secondary/tertiary amines.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including interactions with enzymes or receptors.

    Medicine: Potential use in the development of pharmaceuticals, particularly those targeting specific receptors or enzymes.

    Industry: Utilized in the production of fine chemicals and as a building block in organic synthesis.

Wirkmechanismus

The mechanism of action of (S)-1-(3-Bromo-5-fluorophenyl)butan-1-amine would depend on its specific biological target. Generally, such compounds may interact with enzymes or receptors, modulating their activity. The presence of bromine and fluorine atoms can influence the compound’s binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (S)-1-(3-Bromo-5-chlorophenyl)butan-1-amine: Similar structure but with a chlorine atom instead of fluorine.

    (S)-1-(3-Bromo-5-methylphenyl)butan-1-amine: Similar structure but with a methyl group instead of fluorine.

Uniqueness

The presence of both bromine and fluorine atoms in (S)-1-(3-Bromo-5-fluorophenyl)butan-1-amine may confer unique properties, such as specific binding affinities or reactivity patterns, distinguishing it from other similar compounds.

Eigenschaften

Molekularformel

C10H13BrFN

Molekulargewicht

246.12 g/mol

IUPAC-Name

(1S)-1-(3-bromo-5-fluorophenyl)butan-1-amine

InChI

InChI=1S/C10H13BrFN/c1-2-3-10(13)7-4-8(11)6-9(12)5-7/h4-6,10H,2-3,13H2,1H3/t10-/m0/s1

InChI-Schlüssel

KUMNULKDYGOLHW-JTQLQIEISA-N

Isomerische SMILES

CCC[C@@H](C1=CC(=CC(=C1)Br)F)N

Kanonische SMILES

CCCC(C1=CC(=CC(=C1)Br)F)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.